molecular formula C10H12F3N B2549807 (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine CAS No. 2248175-35-9

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B2549807
CAS No.: 2248175-35-9
M. Wt: 203.208
InChI Key: DCNZANLJRMZXRU-ZETCQYMHSA-N
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Description

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is an organic compound that belongs to the class of amines It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-(Trifluoromethyl)benzaldehyde and ®-1-phenylethylamine.

    Reaction Conditions: The key steps may include reductive amination, where the aldehyde group of 2-(Trifluoromethyl)benzaldehyde reacts with ®-1-phenylethylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to carry out the reductive amination process.

    Continuous Flow Chemistry: Employing continuous flow chemistry to enhance reaction efficiency and yield.

    Automated Purification Systems: Using automated systems for purification to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It can be used in the development of novel materials with unique properties due to the presence of the trifluoromethyl group.

Mechanism of Action

The mechanism of action of (2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine involves:

    Molecular Targets: The compound may interact with specific receptors or enzymes in biological systems.

    Pathways Involved: It can modulate signaling pathways, leading to therapeutic effects in the treatment of diseases.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-[2-(Trifluoromethyl)phenyl]ethan-1-amine: Similar structure but with an ethan-1-amine moiety.

    (2R)-2-[2-(Trifluoromethyl)phenyl]butan-1-amine: Similar structure but with a butan-1-amine moiety.

Uniqueness

(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine is unique due to its specific combination of the trifluoromethyl group and the propan-1-amine moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2R)-2-[2-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N/c1-7(6-14)8-4-2-3-5-9(8)10(11,12)13/h2-5,7H,6,14H2,1H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCNZANLJRMZXRU-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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